molecular formula C14H9F3O2S B1602695 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid CAS No. 895-45-4

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid

Cat. No.: B1602695
CAS No.: 895-45-4
M. Wt: 298.28 g/mol
InChI Key: CXYQQXOGXPPFGM-UHFFFAOYSA-N
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Description

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of a suitable precursor, such as 4-mercaptobenzoic acid, using reagents like trifluoromethyl iodide or trifluoromethyl bromide under photochemical or thermal conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid involves its interaction with molecular targets through its trifluoromethyl and thioether groups. These functional groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)thiophenol
  • 2-(Trifluoromethyl)benzoic acid

Comparison: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid is unique due to the presence of both the trifluoromethyl group and the thioether linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential biological activity .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2S/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYQQXOGXPPFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586356
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895-45-4
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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